tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate
Overview
Description
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in research and development, particularly in the field of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols and are carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-3,3-dimethylhexanoate
- tert-Butyl 5-amino-3,3-dimethylheptanoate
- tert-Butyl 5-amino-3,3-dimethyloctanoate
Uniqueness
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered or eight-membered counterparts. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 5-amino-3,3-dimethylazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(14)8-13(4,5)9-15/h10H,6-9,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSZLKWTGNMZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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